1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane
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Overview
Description
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure includes a pyrazole ring, an oxa-azaspiro framework, and an isopropyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves multiple steps, typically starting with the formation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Spirocyclization: The formation of the spirocyclic structure is achieved through spirocyclization reactions, often involving the use of spirocyclic precursors and appropriate catalysts.
Industrial Production: Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity, utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, with common reagents including alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: In biological research, it is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signaling cascades, metabolic pathways, and gene expression regulation, contributing to its diverse biological activities.
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and versatile chemical reactivity. Similar compounds include:
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: This compound shares the pyrazole ring but lacks the spirocyclic framework, resulting in different chemical properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another related compound with a pyrazole ring, but with additional nitro groups and a triazole ring, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-6-10(5-14-15)11-12(7-13-11)3-4-16-8-12/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |
InChI Key |
UVWNYJYVUAVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
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